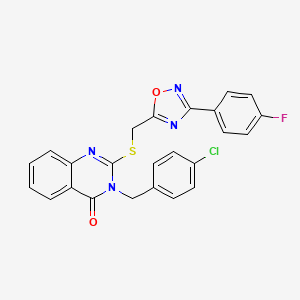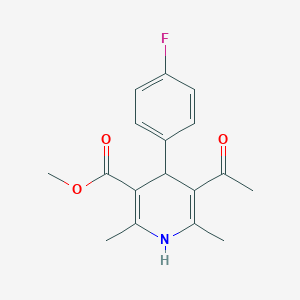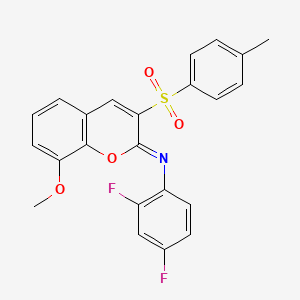
1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one, also known as MDPB, is a chemical compound that belongs to the family of boronic esters. It has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. MDPB is a versatile compound that can be used in various research areas, including cancer research, drug development, and molecular biology.
Scientific Research Applications
Synthesis and Biological Properties
Compounds structurally related to 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one have been synthesized and evaluated for various biological activities. For example, derivatives of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides showed pronounced anticonvulsive and some peripheral n-cholinolytic activities while exhibiting no antibacterial activity (Papoyan et al., 2011).
Potential as Non-purine Xanthine Oxidase Inhibitors
Morpholine derivatives have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. Compounds like 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione exhibited excellent inhibition of xanthine oxidase and suppressed the nuclear factor of κB activation, indicating potential as treatment for conditions like gout and inflammation (Šmelcerović et al., 2013).
Application in Antimicrobial Synthesis
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is useful in synthesizing potent antimicrobials, including arecoline derivatives and phendimetrazine. This indicates the role of morpholine derivatives in developing new antimicrobial agents (Kumar et al., 2007).
Structural and DFT Studies
Compounds with structures similar to 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been studied for their molecular structures using techniques like X-ray diffraction and DFT calculations. These studies help in understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021).
Antioxidant Activity Analysis
Morpholine derivatives have been investigated for their antioxidant activities. For example, compounds like 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione showed moderate antioxidant potentials, providing insights into their potential therapeutic applications (Stankov-Jovanović et al., 2012).
Brass Corrosion Inhibition
Morpholine derivatives, such as 1-morpholin-4-yl-propan-2-ol, have been studied as corrosion inhibitors for materials like brass. These studies are essential for understanding the protective properties of such compounds in industrial applications (Liang et al., 2007).
properties
IUPAC Name |
1-morpholin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BNO4/c1-12(2)13(3,4)19-14(18-12)6-5-11(16)15-7-9-17-10-8-15/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIGGHZBPBBIAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)
![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)



![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)

![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)
